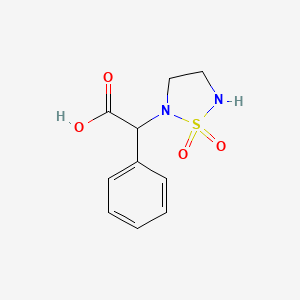

4-アミノ-6-(2-エトキシフェニル)ピリダジン-3-オール

説明

Synthesis Analysis

Pyridazine synthesis involves various reactions. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis

Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . A variety of approaches to use the pyridazinone system in drug design have been well described in a number of recent articles .科学的研究の応用

薬理学的活性

「4-アミノ-6-(2-エトキシフェニル)ピリダジン-3-オール」を含むピリダジンおよびピリダジノン誘導体は、幅広い薬理学的活性を示しています . これらの活性には、抗菌、抗うつ、降圧、抗癌、抗血小板、抗潰瘍、除草、摂食阻害、およびその他の様々な期待される生物学的活性があります .

医薬品化学

ピリダジン誘導体は、医薬品化学において「特権構造」であることが示されています . 多くの創薬プログラムでは、ピリダジンをコアスキャフォールドとして使用しています . ピリダジノンは、重要なヘテロ環式化合物群に属するピリダジンの誘導体です .

生物学的特性

様々な部分または置換基を含む多数のピリダジンおよびピリダジノンが、解熱、消炎鎮痛、抗血小板、抗癌、抗うつ、抗不安、抗糖尿病、降圧、抗けいれん、気管支喘息およびアレルギー、抗真菌、抗菌、抗結核、およびその他の多くの期待される生物学的特性を有することが示されています .

農薬用途

様々なピリダジノン誘導体は、農薬としてよく知られています . 製薬業界では、様々な環置換基を有する多置換ピリダジノン化合物を合成する継続的なニーズがあります .

FABP4阻害

“4-アミノ-6-(2-エトキシフェニル)ピリダジン-3-オール”は、FABP4阻害のための新規スキャフォールドとして使用できる可能性があります . 脂肪酸結合タンパク質(FABP4)阻害剤は、合成および治療上の興味があり、進行中の臨床試験では、癌やその他の疾患の治療に有望であることが示されています .

抗ウイルス用途

5員ヘテロアリールアミンを含む化合物は、ニューカッスル病ウイルスに対して比較的高い抗ウイルス活性を示しました . これらのアミンのさらなる修飾は、間違いなく抗ウイルス療法へのリード分子をもたらすでしょう .

将来の方向性

Fatty acid binding protein (FABP4) inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases . As part of a broader research effort to develop more effective FABP4 inhibitors, new structures have been identified through a two-step computing assisted molecular design based on the established scaffold of a co-crystallized ligand . Novel and potent FABP4 inhibitors have been developed using this approach .

作用機序

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It’s known that some pyridazinone derivatives have the capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been shown to influence a variety of biochemical pathways due to their wide range of pharmacological activities .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities .

生化学分析

Biochemical Properties

4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. By inhibiting PDE, 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol can modulate cellular signaling pathways that depend on cyclic AMP and cyclic GMP .

Cellular Effects

The effects of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE by this compound can lead to increased levels of cyclic AMP, which in turn can activate protein kinase A (PKA). This activation can result in changes in gene expression and metabolic processes within the cell .

Molecular Mechanism

At the molecular level, 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PDE enzymes, inhibiting their activity. This inhibition prevents the breakdown of cyclic nucleotides, leading to their accumulation and subsequent activation of downstream signaling pathways. Additionally, this compound may influence gene expression by modulating transcription factors that are regulated by cyclic nucleotides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of cyclic nucleotides. By inhibiting PDE, this compound affects the metabolic flux of cyclic AMP and cyclic GMP, leading to changes in their levels and subsequent effects on cellular processes .

Transport and Distribution

The transport and distribution of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its efficacy, as it needs to reach its target sites to exert its biochemical effects .

Subcellular Localization

4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its intended biomolecules and exerts its effects at the right cellular sites .

特性

IUPAC Name |

5-amino-3-(2-ethoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-11-6-4-3-5-8(11)10-7-9(13)12(16)15-14-10/h3-7H,2H2,1H3,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRDTLKIQFSTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

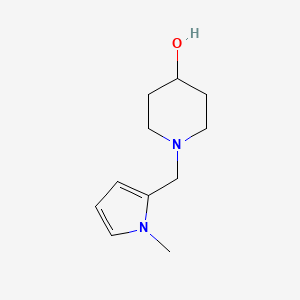

![(1-((tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470226.png)

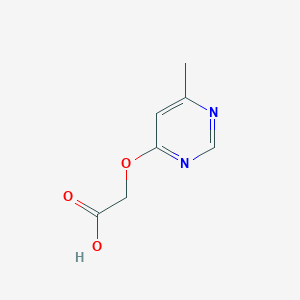

![3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B1470239.png)

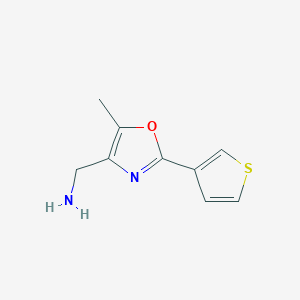

![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1470245.png)